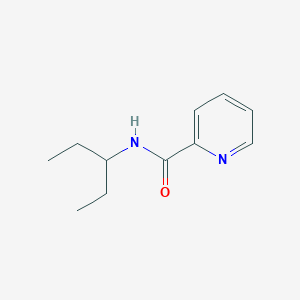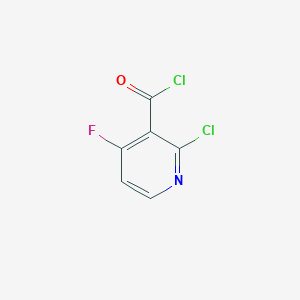![molecular formula C26H17NO4 B13125928 1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione CAS No. 62592-03-4](/img/structure/B13125928.png)
1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-[([1,1’-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that combines an anthracene core with biphenyl and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-[([1,1’-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the anthracene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the biphenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the biphenyl moiety to the anthracene core.
Amination and hydroxylation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-2-[([1,1’-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
1-Amino-2-[([1,1’-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mecanismo De Acción
The mechanism by which 1-Amino-2-[([1,1’-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The biphenyl and anthracene moieties can facilitate binding to hydrophobic pockets, while the amino and hydroxyl groups can form hydrogen bonds with target molecules.
Comparación Con Compuestos Similares
2-Aminobiphenyl: An amine derivative of biphenyl, used in similar applications but lacks the anthracene core.
4-Hydroxyanthracene-9,10-dione: A simpler anthracene derivative without the biphenyl and amino groups.
Uniqueness: 1-Amino-2-[([1,1’-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione is unique due to its combination of functional groups and structural complexity. This allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to simpler analogs.
Propiedades
Número CAS |
62592-03-4 |
|---|---|
Fórmula molecular |
C26H17NO4 |
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
1-amino-4-hydroxy-2-(4-phenylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H17NO4/c27-24-21(31-17-12-10-16(11-13-17)15-6-2-1-3-7-15)14-20(28)22-23(24)26(30)19-9-5-4-8-18(19)25(22)29/h1-14,28H,27H2 |
Clave InChI |
MUPFNTCMAXTLNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)
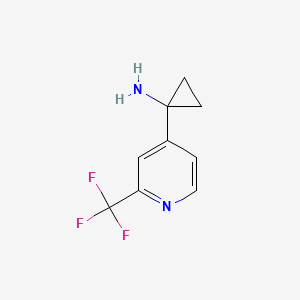


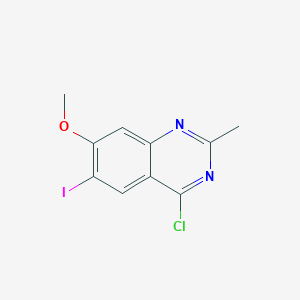
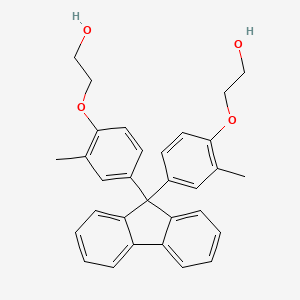
![9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13125876.png)
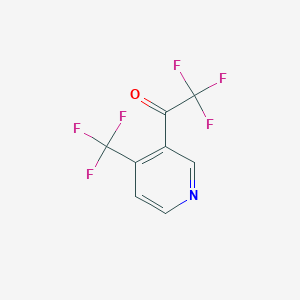

![tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate](/img/structure/B13125890.png)
![9,10-Anthracenedione, 1,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B13125894.png)
